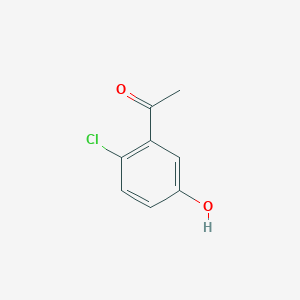

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one, often referred to as 2-Chloro-5-hydroxybenzaldehyde or 2-Chloro-5-hydroxybenzyl alcohol, is an organic compound belonging to the class of aromatic aldehydes. It is a white, crystalline solid with a characteristic odor and is soluble in water, alcohols, and ethers. The compound has been widely studied due to its various applications in the scientific community, and its ability to act as a precursor to a variety of other compounds.

Wissenschaftliche Forschungsanwendungen

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives .

- Methods of Application : The reaction of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with 6 M hydrochloric acid in the presence of acetic acid at room temperature followed by treatment with hydrogen peroxide for 12 hours provided acid 2 bearing two chlorine substituents in the benzene ring .

- Results or Outcomes : A number of compounds were identified as potent antioxidants. Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of (E)-N′-(1-(5-chloro-2-hydroxyphenyl)propylidene)-4-hydroxybenzohydrazide .

- Methods of Application : A mixture of 4-hydroxybenzohydrazide (1 mmol, 152.2 mg), 1-(5-chloro-2-hydroxyphenyl)propan-1-one(184.6mg,1mmol), a few drops of glacial acetic acid, and 20 mL anhydrous ethanol was refluxed. The resulting solution was cooled to room temperature, and then left undisturbed for about several days to form yellow block crystals .

- Results or Outcomes : The 4-hydroxybenzoyl hydrazones as an important class of schiff-bases are widely investigated in coordination chemistry because of their excellent coordination properties .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Antimicrobial Research

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : Derivatives of “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” have been studied for their antimicrobial properties .

- Methods of Application : The compounds were tested against various strains of bacteria and fungi, including Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus .

- Results or Outcomes : The study found that some of the derivatives exhibited antimicrobial activity against the tested strains .

Application in Difluoromethylation of Phenols

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in the synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

- Methods of Application : The reaction of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one with sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate and DMF at 120 ℃ for 2 hours provided the desired product .

- Results or Outcomes : The reaction resulted in the successful synthesis of 1-(3-Chloro-4-(difluoromethoxy)phenyl)ethan-1-one .

Application in Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : “1-(2-Chloro-5-hydroxyphenyl)ethan-1-one” is used in organic synthesis as an intermediate .

- Methods of Application : It is soluble in ethanol, ether, chloroform, and benzene, slightly soluble in water, and insoluble in petroleum ether . It is used in the synthesis of various organic compounds .

- Results or Outcomes : The compound is a key intermediate in the synthesis of various pharmaceuticals .

Eigenschaften

IUPAC Name |

1-(2-chloro-5-hydroxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNYFHXIRJVPGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499274 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

CAS RN |

58020-38-5 |

Source

|

| Record name | 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)